molecular formula C15H18N2 B2641938 1,3,5,5-tetramethyl-5,6-dihydro-1H-azepino[4,3,2-cd]indole CAS No. 1807977-21-4

1,3,5,5-tetramethyl-5,6-dihydro-1H-azepino[4,3,2-cd]indole

Cat. No.: B2641938
CAS No.: 1807977-21-4
M. Wt: 226.323
InChI Key: SYKXEBKDGFJAAN-UHFFFAOYSA-N
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Description

1,3,5,5-Tetramethyl-5,6-dihydro-1H-azepino[4,3,2-cd]indole is a complex organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

The synthesis of 1,3,5,5-tetramethyl-5,6-dihydro-1H-azepino[4,3,2-cd]indole typically involves multi-step organic reactions. One common synthetic route includes the Fischer indole synthesis, where cyclohexanone reacts with phenylhydrazine hydrochloride under acidic conditions to form the indole core

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. advancements in organic synthesis techniques may pave the way for more efficient production methods in the future.

Chemical Reactions Analysis

1,3,5,5-Tetramethyl-5,6-dihydro-1H-azepino[4,3,2-cd]indole undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can yield reduced forms of the compound.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus. Reagents such as halogens or sulfonyl chlorides can introduce new functional groups into the molecule.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1,3,5,5-Tetramethyl-5,6-dihydro-1H-azepino[4,3,2-cd]indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3,5,5-tetramethyl-5,6-dihydro-1H-azepino[4,3,2-cd]indole is not fully understood. like other indole derivatives, it is believed to interact with various molecular targets, including enzymes and receptors. These interactions can modulate biological pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Similar compounds to 1,3,5,5-tetramethyl-5,6-dihydro-1H-azepino[4,3,2-cd]indole include:

These compounds share structural similarities but differ in their specific ring systems and functional groups. The unique azepine ring in this compound distinguishes it from these related compounds, potentially leading to different chemical and biological properties.

Conclusion

This compound is a fascinating compound with diverse applications in scientific research. Its unique structure and reactivity make it a valuable subject of study in chemistry, biology, medicine, and industry. Continued research into its synthesis, reactions, and mechanisms of action will further uncover its potential and broaden its applications.

Properties

IUPAC Name

3,10,10,12-tetramethyl-3,9-diazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13),11-pentaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2/c1-10-8-15(2,3)16-12-6-5-7-13-14(12)11(10)9-17(13)4/h5-9,16H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYKXEBKDGFJAAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(NC2=C3C1=CN(C3=CC=C2)C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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